molecular formula C14H14N2O B151566 3-Methyl-1,1-diphenylurea CAS No. 13114-72-2

3-Methyl-1,1-diphenylurea

Cat. No.: B151566
CAS No.: 13114-72-2
M. Wt: 226.27 g/mol
InChI Key: IMFYAZJNDOZIFV-UHFFFAOYSA-N
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Description

3-Methyl-1,1-diphenylurea is an organic compound with the molecular formula C14H14N2O. It is also known as N-Methyl-N′,N′-diphenylurea. This compound is characterized by its solid form and off-white to light blue color. It has a melting point of 172-174°C and is slightly soluble in solvents like dimethyl sulfoxide and methanol .

Mechanism of Action

Target of Action

3-Methyl-1,1-diphenylurea is a diphenylurea compound It is known to be used in the stabilization of thermal propellants , suggesting that it may interact with components of these propellants.

Mode of Action

As an amide, it has the potential to react with azo and diazo compounds to generate toxic gases . It’s also known that amides are very weak bases, weaker than water .

Biochemical Pathways

Given its use in stabilizing thermal propellants , it may influence the chemical reactions involved in propellant combustion.

Result of Action

Its role in stabilizing thermal propellants suggests it may influence the chemical stability and combustion properties of these substances .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity profile indicates that it can react with azo and diazo compounds to generate toxic gases . Therefore, the presence of these compounds in the environment could potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1,1-diphenylurea can be synthesized through the reaction of aniline derivatives with methyl isocyanate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. Another method involves the reaction of diphenylamine with methyl isocyanate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,1-diphenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,1-diphenylurea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-methyl-1,1-diphenylurea
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InChI

InChI=1S/C14H14N2O/c1-15-14(17)16(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,15,17)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

IMFYAZJNDOZIFV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CNC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Record name 1-METHYL-3,3-DIPHENYLUREA
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DSSTOX Substance ID

DTXSID8025593
Record name N'-Methyl-N,N-diphenylurea
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Molecular Weight

226.27 g/mol
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Physical Description

1-methyl-3,3-diphenylurea appears as needles or grayish-white powder. (NTP, 1992)
Record name 1-METHYL-3,3-DIPHENYLUREA
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Boiling Point

397 to 401 °F at 760 mmHg (decomposes) (NTP, 1992)
Record name 1-METHYL-3,3-DIPHENYLUREA
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name 1-METHYL-3,3-DIPHENYLUREA
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CAS No.

13114-72-2
Record name 1-METHYL-3,3-DIPHENYLUREA
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Record name N-Methyl-N',N'-diphenylurea
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Record name Urea, N'-methyl-N,N-diphenyl-
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Melting Point

339.6 to 342.5 °F (NTP, 1992)
Record name 1-METHYL-3,3-DIPHENYLUREA
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Synthesis routes and methods I

Procedure details

0.5 moles of diphenylamine was taken in 150 ml of toluene. 0.53 mole of methyl isocyanate and 1 g of acid compound (see Table 1) were added. The mixture was heated at 100° C. for 8 hours, with stirring, and allowed to cool to room temperature, and the N-methyl-N', N'-dipenylurea formed was filtered off. The urea was washed with 100 ml of cold toluene. For the yield, see Table 1.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.53 mol
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.5 mole of diphenylamine was taken together with 0.53 mole of methyl isocyanate and 0,6 g of di-n-butyl phosphate in 150 ml of toluene. The mixture was heated at 100° C. for 10 hours, with stirring. After cooling to room temperature, the N-methyl-N',N'-diphenylurea formed was filtered off wtih suction. The filtrate was made up to 150 ml with toluene, and 0.5 mole of diphenylamine and 0.53 mole of methyl isocyanate were added. The mixture was heated again at 100° C. for 10 hours, with stirring, and then cooled to room temperature. Recycling of the filtrate and subsequent addition of in each case 0.5 mole of diphenylamine and 0.53 mole of methyl isocyanate was repeated a further three times. After these five reactions with only a single addition of catalyst, 2.4 moles of N-methyl-N',N'-diphenylurea were obtained. The urea was washed with in each case 100 ml of cold toluene after each reaction. Melting point: 170°/yield: 96% of theory.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.53 mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Three
Quantity
0.53 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

0.5 mole of diphenylamine was taken together with 0.53 mole of methyl isocyanate and 0,6 g of di-n-butyl phosphate in 150 ml of toluene. The mixture was heated at 100° C. for 10 hours, with stirring. After cooling to room temperature, the N-methyl-N',N'-diphenylurea formed was filtered off wtih suction. The filtrate was made up to 150 ml with toluene, and 0.5 mole of diphenylamine and 0.53 mole of methyl isocyanate were added. The mixture was heated again at 100° C. for 10 hours, with stirring, and then cooled to room temperature. Recycling of the filtrate and subsequent addition of in each case 0.5 mole of diphenylamine and 0.53 mole of methyl isocyanate was repeated a further three times. After these five reactions with only a single addition of catalyst, 2.4 moles of N-methyl-N',N'-diphenylurea were obtained. The urea was washed with in each case 100 ml of cold toluene after each reaction. Melting point: 170°/yield: 96% of theory.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.53 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-1,1-diphenylurea
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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